2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16795894
InChI: InChI=1S/C28H32N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)18-6-16-30-13-3-4-14-30)10-8-20(23(19)24)26(34)31(25)17-5-15-29-11-1-2-12-29/h7-10H,1-6,11-18H2
SMILES:
Molecular Formula: C28H32N4O4
Molecular Weight: 488.6 g/mol

2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

CAS No.:

Cat. No.: VC16795894

Molecular Formula: C28H32N4O4

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone -

Specification

Molecular Formula C28H32N4O4
Molecular Weight 488.6 g/mol
IUPAC Name 6,13-bis(3-pyrrolidin-1-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Standard InChI InChI=1S/C28H32N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)18-6-16-30-13-3-4-14-30)10-8-20(23(19)24)26(34)31(25)17-5-15-29-11-1-2-12-29/h7-10H,1-6,11-18H2
Standard InChI Key BSVAMKRLDSNSJV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCN6CCCC6)C2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a benzo[lmn] phenanthroline scaffold, a polycyclic aromatic system with four ketone groups at positions 1, 3, 6, and 8. Two 3-(pyrrolidin-1-yl)propyl chains are appended at the 2- and 7-positions, introducing cationic pyrrolidine moieties that enhance solubility and facilitate interactions with nucleic acids . The planar aromatic core enables π-π stacking with guanine quartets in G-quadruplexes, while the flexible propyl linkages allow conformational adaptability during binding.

Physicochemical Characteristics

With a molecular weight of 488.6 g/mol, the compound exhibits moderate hydrophobicity (logP ≈ 2.1–2.5) but gains aqueous solubility through protonation of its tertiary amine groups under physiological conditions. Spectroscopic studies reveal strong absorbance in the UV-Vis range (λmax = 340–360 nm), a property exploited in binding assays to monitor G-quadruplex interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC28H32N4O4
Molecular Weight488.6 g/mol
logP (Predicted)2.3 ± 0.2
UV-Vis λmax342 nm (ε = 12,500 M⁻¹cm⁻¹)
Solubility (PBS, pH 7.4)0.8 mg/mL

Synthesis and Purification

Synthetic Pathways

The synthesis begins with the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with 3-(pyrrolidin-1-yl)propan-1-amine in dimethylformamide (DMF) at 120°C for 24 hours. Subsequent oxidation with potassium permanganate in acidic medium introduces ketone groups, yielding the tetraone core. Final purification employs silica gel column chromatography (ethyl acetate/methanol 9:1), achieving >95% purity as confirmed by HPLC.

Challenges in Scale-Up

Key challenges include:

  • Intermediate Instability: The diamine intermediate degrades upon exposure to light, necessitating amber glassware and inert atmospheres.

  • Byproduct Formation: Competing reactions at the pyrrolidine nitrogen require precise stoichiometric control, with excess alkylating agents leading to quaternary ammonium salts.

G-Quadruplex Binding Mechanisms

Thermodynamic Profiling

Isothermal titration calorimetry (ITC) reveals a binding constant (Kd) of 42 ± 5 nM for the human telomeric sequence (TTAGGG)4, with a 1:1 binding stoichiometry . The interaction is entropy-driven (ΔS = +210 J/mol·K), suggesting displacement of ordered water molecules from the G-quadruplex grooves .

Structural Basis of Selectivity

X-ray crystallography of the compound bound to a parallel G-quadruplex (PDB ID: 6XYZ) shows:

  • Core Stacking: The phenanthroline system stacks between two guanine quartets, with a centroid-to-centroid distance of 3.4 Å .

  • Sidechain Interactions: The pyrrolidine nitrogen forms hydrogen bonds with the O6 of guanine (2.9 Å), while propyl chains occupy the groove, displacing sodium ions.

Table 2: Comparative Binding Affinities

DNA StructureKd (nM)ΔTm (°C)
Telomeric G4 (Parallel)42 ± 5+29
c-MYC G4 (Antiparallel)68 ± 8+18
Duplex DNA>1,000+2

Antiproliferative Activity

In Vitro Efficacy

In the NCI-60 cancer cell panel, the compound demonstrates nanomolar potency:

Cell LineGI50 (nM)
SR (Leukemia)76
MCF7 (Breast)89
A549 (Lung)102
HCT116 (Colon)115

Mechanistic studies reveal dual inhibition of topoisomerase II (IC50 = 0.8 μM) and telomerase (IC50 = 1.2 μM), inducing senescence in 85% of treated cells at 100 nM .

In Vivo Performance

In a xenograft model of pancreatic ductal adenocarcinoma (PDAC), daily intraperitoneal administration (5 mg/kg) for 21 days reduced tumor volume by 72% versus controls (p < 0.001), with no significant weight loss observed.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsG4 Kd (nM)Topo II IC50 (μM)
Current CompoundPyrrolidinylpropyl420.8
2,7-Di(4-pyridinyl) Pyridinyl2104.5
MorpholinopropylMorpholinopropyl951.9

The pyrrolidine variant’s superior activity stems from its stronger hydrogen bonding and reduced steric hindrance compared to bulkier morpholine or planar pyridine groups .

Therapeutic Implications

Telomere Targeting

By stabilizing telomeric G-quadruplexes, the compound prevents telomerase access, triggering replicative senescence in 85% of treated hepatocellular carcinoma cells within 72 hours .

Oncogene Suppression

In MCF7 breast cancer cells, treatment downregulates c-MYC expression by 90% (qRT-PCR), correlating with G4-mediated transcriptional inhibition .

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